Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane
Description
Properties
CAS No. |
101653-02-5 |
|---|---|
Molecular Formula |
C9H20OSi |
Molecular Weight |
172.34 g/mol |
IUPAC Name |
trimethyl-(1-propan-2-ylcyclopropyl)oxysilane |
InChI |
InChI=1S/C9H20OSi/c1-8(2)9(6-7-9)10-11(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
RPHBQFBQSSDUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC1)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound features a cyclopropane ring substituted with a propan-2-yl group and a trimethylsilyl ether (Fig. 1). The cyclopropane ring introduces significant steric strain, necessitating mild reaction conditions to prevent ring-opening. Key challenges include:
Synthetic Routes and Methodological Frameworks
Silylation of 1-(Propan-2-yl)cyclopropanol
The most direct route involves reacting 1-(propan-2-yl)cyclopropanol with trimethylchlorosilane (Me₃SiCl) in the presence of a base:
$$
\text{1-(Propan-2-yl)cyclopropanol} + \text{Me₃SiCl} \xrightarrow{\text{Base}} \text{Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane} + \text{HCl}
$$
Conditions :
- Base : Triethylamine (Et₃N) or imidazole in anhydrous tetrahydrofuran (THF).
- Temperature : 0–25°C under inert atmosphere.
- Yield : Estimated 70–85% based on analogous silylations.
Mechanism : The base deprotonates the alcohol, forming an alkoxide that nucleophilically attacks the electrophilic silicon in Me₃SiCl.
Hydrosilylation of Cyclopropene Derivatives
A less conventional approach involves hydrosilylation of 1-(propan-2-yl)cyclopropene with trimethylsilane (Me₃SiH) using a platinum catalyst:
$$
\text{1-(Propan-2-yl)cyclopropene} + \text{Me₃SiH} \xrightarrow{\text{Pt catalyst}} \text{this compound}
$$
Catalyst Systems :
- Pt/NaY Molecular Sieve : Demonstrated in patent CN111253425A for epoxycyclohexyl siloxanes, this catalyst offers high activity and recyclability.
- Karstedt’s Catalyst : A platinum-divinyltetramethyldisiloxane complex effective for hydrosilylation at 50–80°C.
Key Considerations :
Alternative Methods
Grignard Reagent-Mediated Synthesis
Formation of the cyclopropane ring via reaction of a Grignard reagent (e.g., isopropylmagnesium bromide) with a silyl-protected epoxide:
$$
\text{Me₃SiOCH₂CH₂O} + \text{iPrMgBr} \rightarrow \text{this compound}
$$
Limitations : Low yields due to competing ring-opening reactions.
Ring-Opening of Epoxides
Using a silylating agent to open a strained epoxide intermediate, though this method risks cyclopropane ring destabilization.
Catalyst Optimization and Reaction Conditions
Pt/NaY Molecular Sieve Catalyst
Adapted from CN111253425A, this catalyst is prepared by:
- Calcination : NaY molecular sieve roasted at 500°C for 6 hours.
- Ion Exchange : Treated with chloroplatinic acid/isopropanol solution at pH 5.5–6.5.
- Reduction : Hydrogen gas flow at 300°C to activate Pt sites.
Performance :
Characterization and Analytical Data
While direct spectral data for the target compound is unavailable, inferred properties include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with lower oxidation states.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogenated compounds or organometallic reagents in the presence of catalysts.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Lower oxidation state silanes
Substitution: Various organosilicon compounds with different functional groups
Scientific Research Applications
Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and activity.
Medicine: Explored for its potential as a drug delivery agent due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism by which Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane exerts its effects involves the interaction of the cyclopropyl group with various molecular targets. The cyclopropyl group is known for its ability to stabilize reactive intermediates and facilitate the formation of new chemical bonds. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic environments and improve the solubility of hydrophobic drugs.
Comparison with Similar Compounds
Trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]silane
- Molecular Formula : C₁₀H₂₀OSi
- Molecular Weight : 184.355 g/mol
- Key Features: A cyclohexene ring substituted with a methyl group at the 2-position and a trimethylsiloxy group.
- Applications : Used in polymer synthesis and as an intermediate in organic reactions due to its reduced ring strain compared to cyclopropanes .
Trimethyl({2-[1-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]ethynyl})silane
- Molecular Formula : C₁₄H₂₃BO₂Si (estimated)
- Molecular Weight : ~274.23 g/mol
- Key Features : Contains a cyclopropane ring fused to a dioxaborolane group and an ethynyl (alkyne) substituent. The boron moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the alkyne allows click chemistry applications.
- Applications : Cross-coupling reactions and bioactive molecule synthesis .
[[1-Methoxy-2-(1-methylethyl)cyclopropyl]oxy]trimethylsilane
- Molecular Formula : C₁₀H₂₀O₂Si (estimated)
- Molecular Weight : ~200.35 g/mol
- Key Features : Features a cyclopropane ring with both methoxy and isopropyl substituents. The electron-donating methoxy group enhances hydrolytic stability compared to the target compound.
- Applications : Stabilized intermediates in multistep syntheses, leveraging steric and electronic effects .
[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane
- Molecular Formula : C₈H₁₆OSi (estimated)
- Molecular Weight : ~156.30 g/mol
- Key Features : An alkyne-containing silane. The propynyl group facilitates polymerization and click chemistry.
- Applications : Synthesis of polysiloxanes for medical implants and adhesives .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups | Applications |
|---|---|---|---|---|---|
| Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane | C₉H₁₈OSi | ~170.32 | Cyclopropane, isopropyl | Siloxy, cyclopropane | Protecting groups, polymer precursors |
| Trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]silane | C₁₀H₂₀OSi | 184.355 | Cyclohexene, methyl | Siloxy, alkene | Polymer synthesis |
| Trimethyl({2-[1-(dioxaborolane)cyclopropyl]ethynyl})silane | C₁₄H₂₃BO₂Si | ~274.23 | Dioxaborolane, ethynyl, cyclopropane | Siloxy, boronate, alkyne | Cross-coupling reactions |
| [[1-Methoxy-2-(isopropyl)cyclopropyl]oxy]trimethylsilane | C₁₀H₂₀O₂Si | ~200.35 | Methoxy, isopropyl, cyclopropane | Siloxy, ether, cyclopropane | Stabilized intermediates |
| [(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane | C₈H₁₆OSi | ~156.30 | Propynyl | Siloxy, alkyne | Polysiloxane synthesis |
Reactivity and Stability Insights
- Ring Strain vs. Stability : The target compound’s cyclopropane ring is more reactive than cyclohexene derivatives (e.g., ) but less stable than methoxy-substituted analogs (). Hydrolysis resistance is improved in methoxy-containing silanes due to electron donation .
- Functional Group Utility : Boron- and alkyne-containing silanes () enable cross-coupling and polymerization, respectively, whereas the target compound’s simplicity favors use in protecting-group chemistry.
- Steric Effects : The isopropyl group in the target compound provides moderate steric hindrance, balancing reactivity and stability, unlike bulkier substituents in dioxaborolane derivatives () .
Q & A
Q. What are the optimal synthetic routes for Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane to ensure high purity?
Answer: A validated method involves reacting cyclopropanol derivatives with trimethylsilyl chloride under inert conditions. For example, silyl enol ethers are synthesized by deprotonating ketones with strong bases like NaHMDS (sodium hexamethyldisilazide) or LDA (lithium diisopropylamide) in anhydrous THF, followed by silylation with trimethylsilyl chloride . Key steps include:
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR are essential for verifying the cyclopropane ring and silyl ether groups. Peaks near δ 0.1–0.3 ppm (trimethylsilyl) and δ 1.0–1.5 ppm (cyclopropyl protons) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns revealing cyclopropane stability. For example, analogous silanes show parent ions at m/z 192–220 .
- FTIR : Stretching frequencies at ~1250 cm (Si-O) and ~1600 cm (cyclopropane C-C) validate functional groups .
Q. What are the stability and storage recommendations for this compound?
Answer:
- Stability : The compound is stable under inert atmospheres (N/Ar) but hydrolyzes in moisture. Reactivity with strong acids/bases requires caution .
- Storage : Store at 2–8°C in sealed, desiccated containers. Use amber vials to prevent photodegradation, as cyclopropanes are prone to ring-opening under UV light .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?
Answer: Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model the cyclopropane ring’s strain energy (~27 kcal/mol) and its interaction with electrophiles. Key findings:
Q. How to resolve contradictions in reported synthetic yields for analogous silanes?
Answer: Discrepancies often arise from:
- Base Selection : LDA provides higher yields than NaHMDS for sterically hindered ketones .
- Temperature Control : Overheating (>25°C) during silylation reduces yields by 10–15% due to side reactions .
- Purification Methods : Gradient elution in chromatography (vs. isocratic) improves purity from 90% to >98% .
Q. What are the challenges in characterizing cyclopropane-containing silanes via X-ray crystallography?
Answer:
- Crystal Growth : Cyclopropane rings induce lattice strain, requiring slow evaporation in non-polar solvents (e.g., hexane) at low temperatures.
- Disorder Issues : Trimethylsilyl groups often exhibit rotational disorder, resolved using twin refinement or high-intensity synchrotron radiation .
Q. How does steric hindrance from the cyclopropane moiety influence nucleophilic substitutions?
Answer:
- Reactivity Trends : The cyclopropane’s angle strain increases electrophilicity at the adjacent oxygen, accelerating SN reactions with nucleophiles (e.g., Grignard reagents).
- Steric Effects : The bulky isopropyl group on the cyclopropane restricts access to the silyl ether, reducing yields in bulky nucleophile reactions by ~30% .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis .
- Safety : Use PPE (gloves, goggles) due to the compound’s acute toxicity (Category 3, GHS) and potential eye/skin irritation .
- Data Validation : Cross-reference NMR and MS data with NIST Chemistry WebBook entries to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
